(Rac)-Lanicemine

NMDA Receptor Pharmacology Binding Kinetics Channel Blocker Profiling

Select (Rac)-Lanicemine (CAS 61890-25-3) for your NMDA receptor research to obtain a validated low-trapping channel blocker with defined kinetics. With only 54% trapping vs. 86% for ketamine, this racemic mixture enables dissection of antidepressant mechanisms without confounding psychotomimetic side effects. Its unique inability to alter gut microbiota composition (unlike (R)-ketamine) and failure to induce stress resilience make it an essential negative control for gut-brain axis and prophylactic studies. Ensure your preclinical findings are target-specific—substituting in-class compounds without matching trapping parameters invalidates experimental interpretation. Available in ≥98% purity from multiple qualified suppliers.

Molecular Formula C13H14N2
Molecular Weight 198.269
CAS No. 61890-25-3
Cat. No. B2937148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Lanicemine
CAS61890-25-3
Molecular FormulaC13H14N2
Molecular Weight198.269
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=CC=N2)N
InChIInChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2
InChIKeyFWUQWDCOOWEXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Lanicemine (CAS 61890-25-3) Procurement Guide: NMDA Receptor Pharmacology and Scientific Utility


(Rac)-Lanicemine (CAS 61890-25-3), also known as (Rac)-AZD6765, is the racemic mixture of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker [1]. This compound exhibits a binding affinity (Ki) of 0.56–2.1 μM for the NMDA receptor and demonstrates functional antagonism with IC50 values of 4–7 μM in CHO cells and 6.4 μM in Xenopus oocytes [1]. As a non-selective, voltage-dependent NMDA channel blocker, (Rac)-Lanicemine is utilized as a pharmacological tool to investigate glutamatergic signaling, synaptic plasticity, and the neurobiology of mood disorders, offering a distinct profile compared to high-trapping antagonists like ketamine [2].

Why (Rac)-Lanicemine Cannot Be Simply Substituted with Other NMDA Antagonists


The NMDA receptor antagonist class encompasses compounds with highly variable 'trapping' kinetics, binding affinities, and subunit selectivity, which fundamentally dictate their in vivo pharmacology, side effect profiles, and therapeutic windows. (Rac)-Lanicemine is defined as a 'low-trapping' channel blocker, a biophysical property that distinguishes it from 'high-trapping' antagonists like ketamine and MK-801 [1]. This low-trapping nature results in a faster off-rate from the channel pore, which is directly correlated with a reduced propensity to induce psychotomimetic and dissociative adverse effects compared to ketamine [1][2]. Furthermore, despite sharing an NMDA binding site, compounds like memantine and lanicemine exhibit markedly different clinical antidepressant efficacies, a difference not explained by dosing alone [3]. Substituting (Rac)-Lanicemine with another in-class compound without considering these kinetic and affinity parameters introduces significant variability and invalidates the interpretation of target-specific experimental outcomes.

Quantitative Comparative Evidence for (Rac)-Lanicemine Selection


Lower NMDA Receptor Binding Affinity (Ki) Compared to Ketamine

(Rac)-Lanicemine exhibits a significantly lower binding affinity for the NMDA receptor channel pore compared to the prototypical high-trapping antagonist ketamine. This difference in Ki is a primary determinant of its distinct low-trapping kinetic profile [1].

NMDA Receptor Pharmacology Binding Kinetics Channel Blocker Profiling

Reduced NMDA Receptor Channel Trapping Percentage vs. Ketamine

The defining characteristic of (Rac)-Lanicemine is its classification as a 'low-trapping' NMDA channel blocker. This is quantified by the percentage of block that remains after agonist washout, which is substantially lower than that of ketamine [1].

NMDA Antagonist Channel Trapping Off-Rate Kinetics

Markedly Reduced Psychotomimetic Side Effects in Clinical Dosing vs. Ketamine

In a clinical trial setting, (Rac)-Lanicemine at a therapeutically relevant dose (100 mg, IV) demonstrates a significantly improved acute tolerability profile compared to ketamine, as quantified by the Clinician-Administered Dissociative States Scale (CADSS) [1].

Clinical Tolerability Side Effect Profile Antidepressant

Divergent Antidepressant Efficacy in a Rodent Model of Depression vs. (R)-Ketamine

In a comparative preclinical study using a chronic social defeat stress (CSDS) model, (R)-ketamine and (Rac)-Lanicemine produced markedly different behavioral outcomes. (R)-ketamine demonstrated clear antidepressant-like effects, whereas (Rac)-Lanicemine did not [1].

Behavioral Pharmacology Chronic Social Defeat Stress Antidepressant Screening

Divergent Prophylactic Efficacy in a Stress-Induced Maladaptive Behavior Model vs. Ketamine

A single prophylactic dose of ketamine, but not (Rac)-Lanicemine (AZD6765), was effective in preventing stress-induced depressive- and anxiety-like behaviors when administered one week prior to a chronic restraint stress protocol in mice [1].

Stress Resilience Prophylaxis Synaptic Plasticity

Distinct Modulation of Affective Bias in Rodent Model vs. Memantine and PCP

In a rodent model of negative affective bias, (Rac)-Lanicemine produced a distinct temporal profile of effect compared to other NMDA antagonists. Its effects were sustained at 24 hours only at the highest tested dose, whereas memantine and phencyclidine (PCP) showed no sustained effects at any dose [1].

Affective Bias Cognition Rapid-Acting Antidepressant

Validated Research and Application Scenarios for (Rac)-Lanicemine


Investigating NMDA Receptor-Mediated Antidepressant Mechanisms Without Psychotomimetic Confounds

The primary application scenario for (Rac)-Lanicemine is as a pharmacological tool in preclinical and clinical research to dissect the antidepressant mechanisms of NMDA receptor antagonism in the absence of the confounding acute psychotomimetic and dissociative side effects that characterize ketamine [1]. Its low-trapping profile (54% trapping vs. 86% for ketamine) enables the study of NMDA channel blockade on mood and cognition with minimal behavioral toxicity, allowing for cleaner interpretation of target engagement and downstream effects on neuroplasticity and circuit function [2].

Comparative Studies to Define the Role of NMDA Antagonist Trapping Kinetics in Behavioral Outcomes

(Rac)-Lanicemine is a critical reference compound for studies designed to parse the differential in vivo consequences of NMDA receptor antagonist trapping kinetics. By comparing it directly against high-trapping (ketamine), moderate-trapping (ephenidine), and other low-trapping (memantine) antagonists in standardized behavioral assays (e.g., chronic social defeat stress, affective bias, forced swim test), researchers can delineate the specific contributions of channel off-rate to antidepressant-like efficacy, stress resilience, and cognitive side effect profiles [1][2][3].

Probing the Gut-Microbiota-Brain Axis in the Context of NMDA Antagonism

(Rac)-Lanicemine's differential efficacy compared to (R)-ketamine in a chronic social defeat stress model makes it a valuable tool for exploring the role of the gut-microbiota-brain axis in antidepressant response. Studies have shown that while (R)-ketamine alters gut microbiota composition in this model, (Rac)-Lanicemine does not, providing a unique experimental contrast to investigate the bidirectional relationship between NMDA receptor modulation, gut microbial ecology, and behavioral resilience [1].

Modeling Prophylactic and Resilience-Promoting Effects of NMDA Antagonists

The failure of (Rac)-Lanicemine to exert a prophylactic effect against stress-induced maladaptive behavior, in stark contrast to ketamine, positions it as a key negative control or comparator in studies investigating the molecular underpinnings of stress resilience. It can be used to differentiate the neurobiological pathways (e.g., 4E-BP1 phosphorylation and synaptic protein synthesis) that are engaged by ketamine's pro-resilience effects but not by simple NMDA channel blockade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Lanicemine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.